
2-piperidin-1-ylethyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-ylethyl 2,4-dichlorobenzoate is an organic compound that combines the structural features of 2,4-dichlorobenzoic acid and piperidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-piperidin-1-ylethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: 2,4-dichlorobenzoic acid and 2-piperidin-1-yl-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-ylethyl 2,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers may use this compound to study its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 2-piperidin-1-ylethyl 2,4-dichlorobenzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to a biological response. The piperidine moiety can enhance the compound’s ability to cross biological membranes, while the dichlorobenzoic acid part may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: This compound shares structural similarities with 2-piperidin-1-ylethyl 2,4-dichlorobenzoate but differs in the substitution pattern on the benzene ring.
2-(Piperidin-4-yl)benzoic Acid Hydrochloride: Another related compound with a piperidine moiety attached to a benzoic acid derivative.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
6955-20-0 |
---|---|
Molekularformel |
C14H17Cl2NO2 |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H17Cl2NO2/c15-11-4-5-12(13(16)10-11)14(18)19-9-8-17-6-2-1-3-7-17/h4-5,10H,1-3,6-9H2 |
InChI-Schlüssel |
ZETYXPLBAIGRQV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCN(CC1)CCOC(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.